molecular formula C9H8N2O2 B3350512 7-Methoxy-1,8-naphthyridin-4(1H)-one CAS No. 286411-22-1

7-Methoxy-1,8-naphthyridin-4(1H)-one

Cat. No.: B3350512
CAS No.: 286411-22-1
M. Wt: 176.17 g/mol
InChI Key: YKLVNVPLNYIFCF-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Naphthyridine System

The naphthyridine system is comprised of six different isomeric forms, distinguished by the position of the nitrogen atoms in the bicyclic structure. epa.gov Among these, the 1,8-naphthyridine (B1210474) isomer has been the most extensively studied. epa.gov The significance of this scaffold in medicinal chemistry was firmly established with the discovery of nalidixic acid in 1962. nih.gov Nalidixic acid was one of the first synthetic quinolone antibiotics and demonstrated the therapeutic potential of the 1,8-naphthyridine core. nih.govnih.gov

This initial breakthrough spurred decades of research, leading to the development of numerous derivatives with a wide array of pharmacological applications. nih.govnih.gov The 1,8-naphthyridine scaffold is now recognized as a key component in compounds exhibiting antimicrobial, anticancer, antiviral, anti-inflammatory, and anti-Parkinson's properties, among others. nih.govresearchgate.net The sustained interest in this system is attributable to both its broad spectrum of biological activity and its synthetic tractability, which allows for systematic structural modifications to optimize potency and selectivity. epa.govnih.gov

Overview of the 7-Methoxy-1,8-naphthyridin-4(1H)-one Core within Heterocyclic Chemistry

The compound this compound is a specific derivative within the larger family of naphthyridinones. Its structure features the characteristic 1,8-naphthyridinone core, with a methoxy (B1213986) group (-OCH₃) substituted at the C7 position and a ketone group at the C4 position. The presence of the ketone means it exists in tautomeric equilibrium with its phenol (B47542) form, 7-Methoxy-1,8-naphthyridin-4-ol. bldpharm.com

While extensive research has been conducted on the broader 1,8-naphthyridine family, this compound itself is primarily recognized in the scientific literature as a chemical intermediate or building block for the synthesis of more complex molecules. bldpharm.comchemicalbook.com Its synthesis would typically be achieved through a nucleophilic substitution reaction, where the corresponding 7-chloro-1,8-naphthyridinone is treated with sodium methoxide. This is a standard and well-established method for introducing methoxy groups onto such heterocyclic systems, as demonstrated in the synthesis of the isomeric 7-Methoxy-1,8-naphthyridin-2(1H)-one. chemicalbook.com

The methoxy group at the C7 position is an important feature, acting as an electron-donating group which can influence the molecule's electronic properties, solubility, and potential for hydrogen bonding. wikipedia.org

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Common Tautomer 7-Methoxy-1,8-naphthyridin-4-ol
CAS Number (for -ol tautomer) 286411-22-1 bldpharm.com

Research Trajectories of Methoxy-Substituted Naphthyridinones

Research involving methoxy-substituted naphthyridinones is diverse, leveraging the methoxy group to modulate the physicochemical and pharmacokinetic properties of the resulting compounds. researchgate.net The methoxy group can enhance target binding affinity, improve lipophilicity, and serve as a hydrogen bond acceptor, all of which are critical attributes in drug design. wikipedia.orgresearchgate.net

The strategic placement of a methoxy group on the naphthyridine scaffold is a common tactic in medicinal chemistry to explore structure-activity relationships (SAR). For instance, in the development of potential anti-Parkinson's agents, modifications to the 1,8-naphthyridine nucleus are systematically explored to enhance binding efficiency to specific targets like the Adenosine (B11128) A₂A receptor. nih.gov While research may not focus on this compound as an end-product, its core structure is representative of the kinds of methoxylated scaffolds used as starting points for creating libraries of new derivatives. nih.govresearchgate.net

Studies on related structures underscore the importance of this substitution pattern. For example, various methoxy-substituted naphthyridine and benzonaphthyridine alkaloids have been isolated from natural sources and have shown significant biological activities, including anticancer and antimalarial effects. nih.govacs.org Synthetic research programs have also targeted methoxy-naphthyridinones as key intermediates in the creation of novel kinase inhibitors and agents with potent antileishmanial activity. nih.govnih.gov These research trajectories highlight the role of the methoxy-substituted naphthyridinone core as a foundational element for generating compounds with diverse therapeutic potential.

Table 2: Examples of Research Applications for Methoxy-Substituted Naphthyridine Derivatives

Compound/Derivative ClassResearch Application / FindingReference
8-Methoxy-1-methyl-1H-benzo[de] chemicalbook.comresearchgate.netnaphthyridin-9-ol (Isoaaptamine) Synthesis of a natural product analogue investigated as a PKC inhibitor. acs.org
7,10-dimethoxy-6-methyl-4,5-dihydronaphthol[1,2,3-ij] nih.govuni.lunaphthyridine-4,5-(6H)-dione Natural product with in vitro antimalarial and antifungal activity. nih.gov
8-(4-formylaryl)-2-methoxynaphthyridine derivatives Synthesized as intermediates for potential kinase inhibitors. nih.gov
8-bromo-7-fluoro-2-methoxy nih.govchemicalbook.comnaphthyridine Used as a key intermediate in the synthesis of potent antibiotic candidates. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-1H-1,8-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-3-2-6-7(12)4-5-10-9(6)11-8/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLVNVPLNYIFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704800
Record name 7-Methoxy-1,8-naphthyridin-4(1H)-one
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Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286411-20-9, 286411-22-1
Record name 1,8-Naphthyridin-4(1H)-one, 7-methoxy-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-1,8-naphthyridin-4(1H)-one
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Synthetic Methodologies for 7 Methoxy 1,8 Naphthyridin 4 1h One and Its Analogues

Classical and Conventional Synthetic Routes to Naphthyridinones

The foundational methods for constructing the naphthyridinone core often rely on well-established named reactions and multi-step sequences that build the heterocyclic framework through sequential bond formation.

Multi-Step Organic Synthesis Approaches

The synthesis of 4-naphthyridinone scaffolds, including the 7-methoxy derivative, has traditionally been accomplished through multi-step sequences. A prominent classical strategy is the Gould-Jacobs reaction, which builds the pyridine (B92270) ring onto an existing aniline-type precursor. wikipedia.orgdrugfuture.com This process typically involves the initial condensation of an aminopyridine with a malonic acid derivative, such as diethyl ethoxymethylenemalonate. The resulting intermediate then undergoes a thermally induced cyclization to form the 4-hydroxy-1,8-naphthyridine ring system, which exists in tautomeric equilibrium with the 1,8-naphthyridin-4(1H)-one form. wikipedia.orgdrugfuture.com Subsequent steps of hydrolysis and decarboxylation can be employed if a specific substitution pattern is desired. drugfuture.com This multi-step approach, while robust, often requires harsh conditions, such as high temperatures for the cyclization step. wikipedia.org

Modern adaptations have explored variations of these multi-step processes. For instance, continuous flow chemistry has been applied to the multi-step synthesis of complex alkaloids, demonstrating a paradigm shift in how sequential reactions are conducted by linking multiple steps into a single continuous sequence using immobilized reagents and catalysts. syrris.jp

Cyclization and Annulation Strategies

Cyclization and annulation reactions are central to the formation of the bicyclic naphthyridinone structure. The Friedländer annulation is a cornerstone in this field, involving the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group, such as a ketone or ester. nih.govnih.gov This reaction directly constructs the second pyridine ring onto the first. Recent advancements have focused on making this process more environmentally benign, for example, by using water as a solvent and a biocompatible ionic liquid like choline (B1196258) hydroxide (B78521) as a catalyst, which can facilitate the reaction in high yield. nih.govacs.org

Another classical approach is the Conrad-Limpach reaction, which utilizes the condensation of an aminopyridine with a β-ketoester, followed by thermal cyclization to yield the naphthyridin-4-one. mdpi.com Cascade annulation reactions have also emerged as a powerful strategy, allowing for the construction of complex molecular architectures in a single step from simpler precursors. nih.gov For example, dihydrobenzo[b] nih.govmdpi.comnaphthyridines fused with other ring systems have been synthesized through an intermolecular cascade annulation involving a Michael addition followed by an intramolecular SNAr process, all under metal-free conditions. nih.gov

Classical Cyclization Strategy Reactants Key Features Reference
Gould-Jacobs Reaction Aminopyridine + Diethyl ethoxymethylenemalonateMulti-step; thermal cyclization; forms 4-hydroxynaphthyridine intermediate. wikipedia.orgdrugfuture.com
Friedländer Annulation 2-Aminonicotinaldehyde + Active methylene compoundDirect formation of the second pyridine ring; can be catalyzed by acids or bases. nih.govnih.gov
Conrad-Limpach Reaction Aminopyridine + β-ketoesterThermal condensation and cyclization. mdpi.com
Cascade Annulation Quinolonechalcones + AminomaleimidesMetal-free; involves Michael addition and SNAr cyclization. nih.gov

Aza-Wittig Reactions in Naphthyridine Synthesis

The aza-Wittig reaction provides a powerful and versatile method for the synthesis of N-heterocycles. wikipedia.org This reaction is analogous to the standard Wittig reaction but forms a carbon-nitrogen double bond (imine) instead of a carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com The key step involves the reaction of an iminophosphorane (an aza-ylide), generated from an organic azide (B81097) and a phosphine, with a carbonyl compound. wikipedia.orgscispace.com

For the synthesis of naphthyridinones, an intramolecular aza-Wittig reaction is particularly useful. scispace.comresearchgate.net In this strategy, a precursor molecule is synthesized that contains both an azide group and a carbonyl group (often an ester) in appropriate positions. The azide is converted to an iminophosphorane in situ, which then reacts with the intramolecular ester carbonyl. This cyclization directly forms the nitrogen-containing ring of the naphthyridinone system, releasing triphenylphosphine (B44618) oxide as a byproduct. scispace.comyoutube.com This method is valued for its mild reaction conditions and high yields in constructing a wide range of heterocyclic compounds, from simple to complex polycyclic systems. scispace.comresearchgate.net

Advanced and Catalytic Synthetic Techniques

More recent synthetic efforts have focused on the use of transition metal catalysis to achieve higher efficiency, regioselectivity, and functional group tolerance in the synthesis of naphthyridinones.

Palladium-Catalyzed Carbon-Carbon and Carbon-Nitrogen Coupling Reactions

Palladium catalysis has become an indispensable tool in modern organic synthesis, and its application to the construction of naphthyridinones is well-documented. These methods often involve the formation of a key carbon-nitrogen or carbon-carbon bond to construct the heterocyclic core. One effective strategy is the palladium-catalyzed amidation of an o-haloaryl ketone. This is typically followed by a base-promoted cyclization (a Camps cyclization) to form the quinolone or naphthyridinone ring. uni-rostock.de

Another powerful approach involves the palladium-catalyzed annulation of 1,6-enynes with 2-iodoanilines to generate naphthyridinone analogues. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are also employed to build complexity on pre-formed naphthyridine scaffolds, enabling the synthesis of a wide array of substituted derivatives. mdpi.comnih.gov For example, 6,8-disubstituted 1,7-naphthyridines have been synthesized using an extended series of palladium-catalyzed cross-coupling reactions. nih.gov

Catalytic Reaction Type Catalyst/Ligand System (Example) Description Reference
Buchwald-Hartwig Amination Pd(OAc)₂ / t-BuXPhosC-N bond formation between an aryl halide and an amine, often a key step in a multi-step sequence. researchgate.net
Annulative Cyclization Pd(PPh₃)₄Coupling of an amine with a halogenated pyridine bearing a carbonyl group, leading to direct cyclization. uni-rostock.de
C-H Alkylation Pd(OAc)₂Directed coupling of an acetanilide (B955) C-H bond with an epoxide. rsc.org

C-H Activation and Functionalization Strategies

Direct C-H activation is a cutting-edge strategy that offers a more atom- and step-economical approach to molecular synthesis by functionalizing otherwise inert carbon-hydrogen bonds. acs.org This avoids the need for pre-functionalized starting materials, such as halides or organometallics.

In the context of naphthyridinone synthesis, rhodium(III)-catalyzed C-H activation has been successfully employed. A notable example uses nicotinamide (B372718) N-oxides as substrates. acs.org The N-oxide group acts as a directing group, guiding the rhodium catalyst to activate a specific C-H bond on the pyridine ring. This activated intermediate then undergoes coupling with an alkyne, leading to a cyclization cascade that forms the naphthyridinone skeleton with high regioselectivity. This method is advantageous due to its mild reaction conditions and the use of low catalyst loadings. acs.org Palladium-catalyzed C-H activation has also been demonstrated for the alkylation of anilines with epoxides, providing access to functionalized precursors for heterocycle synthesis. rsc.org

Sonochemical Synthesis Methods

The application of ultrasonic irradiation, known as sonochemistry, has emerged as a green chemistry approach to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of 1,8-naphthyridine (B1210474) derivatives.

In a comparative study, new 2-phenyl-1,8-naphthyridine (B10842077) derivatives were synthesized using both traditional heating and ultrasonic irradiation. ekb.eg The use of ultrasound consistently demonstrated an improvement in both reaction rates and product yields. ekb.eg This enhancement is attributed to the phenomenon of acoustic cavitation, where the formation, growth, and implosive collapse of bubbles in the reaction liquid generate localized high-pressure and high-temperature zones, thereby facilitating the chemical transformation. ekb.eg While this specific study focused on 2-phenyl analogues, the underlying principles confirm the utility of sonochemistry as an environmentally benign and efficient protocol for constructing the 1,8-naphthyridine scaffold. ekb.eg

The research findings indicate that sonochemical methods are particularly effective for various steps in the synthesis, including the formation of Mannich bases and styryl derivatives of the naphthyridine core. ekb.eg

Table 1: Comparison of Conventional vs. Sonochemical Synthesis for 1,8-Naphthyridine Derivatives

Synthesis MethodKey AdvantagesObserved Outcome
Conventional Heating Standard, well-established laboratory technique.Effective, but with longer reaction times and potentially lower yields.
Sonochemical Irradiation Green chemistry approach, energy-efficient.Significant improvement in reaction rates and increased product yields. ekb.eg

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a cornerstone in modern medicinal chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while improving yields and product purity. rasayanjournal.co.in This technology has been effectively utilized in the synthesis of the 1,8-naphthyridin-4(1H)-one core and its derivatives.

One key application is in the Grohe-Heitzer reaction for preparing ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, a crucial intermediate for a wide range of naphthyridone-based drugs. scielo.org.mx By employing microwave irradiation, the synthesis, which involves the reaction of 2,6-dichloronicotinic acid with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by cyclization, is significantly expedited. scielo.org.mx Similarly, microwave heating has been used to efficiently cyclize 7-aminosubstituted-2-methyl-1,8-naphthyridin-4-ol derivatives with chloroacetyl chloride to form 4-azetidinone-substituted 1,8-naphthyridines. rasayanjournal.co.in

The synthesis of related heterocyclic systems, such as 4-phenyl-1,8-naphthalimide, further underscores the efficiency of this method. mdpi.com In this case, both the initial imidation of 4-bromo-1,8-naphthalic anhydride (B1165640) and the subsequent Suzuki coupling with phenyl boronic acid were performed under microwave heating, proving to be faster and more efficient than conventional oil-bath heating. mdpi.comresearchgate.net

Table 2: Examples of Microwave-Assisted Reactions in Naphthyridine Synthesis

Starting MaterialReagentsProductMicrowave ConditionsYield
2,6-Dichloronicotinic Acid1. CDI; 2. Diethyl malonate, Mg(OEt)₂Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylateNot specified (overall process improved)93% scielo.org.mx
7-Aminosubstituted-2-methyl-1,8-naphthyridin-4-olChloroacetyl chloride, mild base4-Azetidinone derivative of 1,8-naphthyridine420 wattsNot specified rasayanjournal.co.in
4-Bromo-1,8-naphthalic anhydrideFormamide4-Bromo-1,8-naphthalimide60 °C, 20 minNot specified mdpi.com

Strategic Precursor Utilization in Naphthyridinone Synthesis

The construction of the 1,8-naphthyridinone ring system is often achieved by building one ring onto another pre-formed heterocyclic core. This strategic approach allows for significant molecular diversity by varying the substitution patterns of the initial building block.

Construction from Preformed Pyridine and Pyridone Rings

A common and effective strategy for synthesizing 1,8-naphthyridinones involves the annulation of a second ring onto a pre-existing, appropriately substituted pyridine or 2-pyridone ring. nih.govorganic-chemistry.org The Friedländer annulation is a prominent example of this approach, wherein a 2-aminopyridine (B139424) derivative bearing a carbonyl group at the 3-position is condensed with a compound containing an active methylene group. acs.org

Specifically, the synthesis of 1,8-naphthyridines can be achieved by reacting 2-aminonicotinaldehyde with various ketones (e.g., acetone) in water, using an inexpensive and biocompatible ionic liquid as a catalyst. acs.org This method is notable for its excellent yields and environmentally friendly conditions. acs.org

Alternative strategies starting from a preformed pyridine ring include:

The Skraup Reaction: This involves reacting a 3-aminopyridine (B143674) with glycerol, often in the presence of an oxidizing agent and sulfuric acid, to form the second pyridine ring. nih.gov

Condensation Reactions: A 4-aminonicotinaldehyde (B1271976) can be condensed with malonamide (B141969) in the presence of piperidine (B6355638) to afford a 1,6-naphthyridin-2(1H)-one, a strategy whose principles can be applied to other isomers. nih.gov

Syntheses can also commence from a preformed 2-pyridone ring. For instance, a three-component reaction has been developed to form dihydro-2,7-naphthyridin-1-ones, which can then be oxidized to the corresponding naphthyridones. acs.org This highlights the versatility of using pyridone scaffolds as foundational precursors for building more complex bicyclic systems. acs.org

Synthesis via Benzo[b]naphthyridinones

Benzo[b]naphthyridinones are tricyclic structures that incorporate the naphthyridine framework fused to a benzene ring. mdpi.comacs.org While typically viewed as more complex analogues, the methodologies for their synthesis provide insight into advanced ring-closing strategies that can be relevant to the naphthyridinone core. The synthesis of these systems can be achieved through various modern catalytic methods.

One efficient approach is a one-pot, three-component reaction involving a 2-aminoquinoline, an aromatic aldehyde, and malononitrile, catalyzed by bismuth(III) chloride, to produce benzo[b] nih.govresearchgate.netnaphthyridines in high yields at room temperature. researchgate.net Another sophisticated method involves a palladium-catalyzed one-pot stepwise coupling-annulation reaction of 2-chloroquinoline-3-carbonitriles with terminal alkynes and a nucleophile like sodium sulfide to construct sulfur-substituted benzo[b] nih.govresearchgate.netnaphthyridines. acs.org Furthermore, ruthenium-catalyzed [2+2+2] cycloadditions between 1,7-diynes and cyanamides have been reported for the synthesis of benzo[c] acs.orgresearchgate.netnaphthyridinones. acs.org

The synthesis of isoaaptamine, a marine alkaloid with a benzo[de] nih.govresearchgate.netnaphthyridine structure, was achieved by preparing a key quinolone intermediate via the thermolysis of an anilinomethylene derivative of Meldrum's acid, followed by N-methylation and cyclization. acs.org Although these methods build more complex scaffolds, they demonstrate powerful C-C and C-N bond-forming reactions that are central to the synthesis of all naphthyridine-based compounds.

Chemical Transformations and Derivatization Studies of 7 Methoxy 1,8 Naphthyridin 4 1h One

Reactivity Towards Electrophilic and Nucleophilic Reagents

The reactivity of 7-methoxy-1,8-naphthyridin-4(1H)-one is characterized by the distinct electronic properties of its two constituent rings. The pyridine (B92270) ring bearing the methoxy (B1213986) group is relatively electron-rich and thus more susceptible to electrophilic attack. Conversely, the pyridinone ring is electron-deficient, rendering it prone to nucleophilic attack, particularly at the carbonyl carbon and positions activated by the ring nitrogen.

Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur preferentially on the methoxy-substituted ring. The directing effect of the methoxy group would favor substitution at the positions ortho and para to it, although steric hindrance may influence the regioselectivity.

Nucleophilic attack can be directed towards the carbonyl group, which can undergo reactions typical of amides. Furthermore, the pyridinone ring can be activated for nucleophilic aromatic substitution, especially if a suitable leaving group is present on the ring. The nitrogen atom in the pyridinone ring can also be a site for alkylation or acylation under appropriate basic conditions.

Selective Functionalization of the Naphthyridinone Ring System

The selective functionalization of the this compound core is crucial for the development of new derivatives with tailored properties. This can be achieved through modifications of the existing methoxy group, introduction of various substituents at different positions of the bicyclic system, and regioselective halogenation reactions that provide handles for further transformations.

The methoxy group at the 7-position is a key functional handle that can be readily modified. Demethylation to the corresponding 7-hydroxy-1,8-naphthyridin-4(1H)-one is a common transformation that can be accomplished using various reagents. This hydroxyl group can then be further functionalized, for instance, through O-alkylation or O-arylation to introduce a variety of ether linkages.

One documented instance of demethylation occurred during a high-temperature thermal rearrangement of a related 5-methoxy-2-(3-fluorophenyl)-1,8-naphthyridin-4(1H)-one, which unexpectedly yielded the 5-hydroxy derivative nih.gov. More conventional and controlled methods for the O-demethylation of aryl methyl ethers involve the use of strong Lewis acids like boron tribromide (BBr₃) or strong acids such as hydrobromic acid (HBr) chem-station.com.

The resulting hydroxyl group can then be subjected to O-alkylation under basic conditions using alkyl halides or other alkylating agents to introduce new alkoxy groups. This two-step sequence of demethylation followed by re-alkylation allows for the introduction of a wide range of substituents at the 7-position.

Table 1: Reagents for Demethylation of Aryl Methyl Ethers

ReagentTypical ConditionsReference
Boron tribromide (BBr₃)Dichloromethane, -78 °C to room temperature chem-station.com
Hydrobromic acid (HBr)47% aqueous solution, reflux chem-station.com
Aluminum chloride (AlCl₃)Dichloromethane or acetonitrile, heating chem-station.com

The introduction of a variety of substituents onto the naphthyridinone ring system is most commonly achieved through modern cross-coupling reactions on halogenated precursors. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are powerful tools for this purpose.

Aryl and Heteroaryl Substituents: The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound wikipedia.orgorganic-chemistry.orglibretexts.orgtcichemicals.com. To introduce an aryl or heteroaryl group onto the this compound scaffold, a halogenated derivative (e.g., bromo or iodo) would be reacted with an appropriate aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. A similar approach has been demonstrated for the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones researchgate.net.

Alkyl Substituents: While direct alkylation of the naphthyridinone ring can be challenging, alkyl groups can be introduced through several methods. One approach is the Sonogashira coupling of a halo-naphthyridinone with a terminal alkyne, followed by reduction of the resulting alkynyl group to an alkyl group wikipedia.orgorganic-chemistry.orgbeilstein-journals.orglibretexts.orgnih.gov.

Fluoro Substituents: The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule. While direct fluorination can be challenging, it can be achieved through methods such as the Balz-Schiemann reaction on an amino-substituted precursor or by using specialized fluorinating reagents.

Table 2: Common Cross-Coupling Reactions for Functionalization

ReactionCoupling PartnersCatalyst SystemIntroduced Group
Suzuki-MiyauraHalo-naphthyridinone + Aryl/Heteroarylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl, Heteroaryl
SonogashiraHalo-naphthyridinone + Terminal alkynePd catalyst, Cu(I) cocatalyst, Base (e.g., Et₃N)Alkynyl
Buchwald-HartwigHalo-naphthyridinone + AminePd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)Amino

Regioselective halogenation of the this compound ring system provides key intermediates for further derivatization via cross-coupling reactions. The electron-donating methoxy group activates the pyridine ring towards electrophilic aromatic substitution.

Bromination: N-Bromosuccinimide (NBS) is a mild and effective reagent for the bromination of electron-rich aromatic and heteroaromatic compounds wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org. In the case of this compound, bromination is expected to occur on the methoxy-substituted ring. Based on the directing effects of the methoxy group and the ring nitrogen, the most likely position for bromination is at C6. Using dimethylformamide (DMF) as a solvent can enhance para-selectivity in the bromination of aromatic compounds with NBS wikipedia.org.

Iodination: N-Iodosuccinimide (NIS) is a commonly used reagent for the iodination of activated aromatic rings wikipedia.orgorganic-chemistry.org. The reaction is often catalyzed by an acid, such as trifluoroacetic acid organic-chemistry.org. Similar to bromination, iodination of this compound is anticipated to be directed to the C6 position. The resulting iodo-derivative would be a highly reactive substrate for palladium-catalyzed cross-coupling reactions.

Computational and Theoretical Investigations of 7 Methoxy 1,8 Naphthyridin 4 1h One

Advanced Theoretical Modeling

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and intramolecular interactions. researchgate.netmaterialsciencejournal.org This analysis translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which reveal the extent of electron delocalization from occupied (donor) Lewis-type orbitals to unoccupied (acceptor) non-Lewis-type orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of hyperconjugative effects within the molecule. materialsciencejournal.org

These examples from related structures suggest that in 7-Methoxy-1,8-naphthyridin-4(1H)-one, one would expect significant donor-acceptor interactions involving the lone pairs of the methoxy (B1213986) oxygen, the ring nitrogens, and the carbonyl oxygen with the antibonding orbitals of the naphthyridine core. These interactions would play a crucial role in the electronic structure and reactivity of the molecule.

Table 1: Illustrative Donor-Acceptor Interactions and Second-Order Perturbation Stabilization Energies (E(2)) from NBO Analysis of Related Heterocyclic Systems

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
n(O)σ(C-N)> 25
n(Cl)π(C-C)> 10
n(N)π(C-C)Variable
σ(C-H)σ(C-N)Variable
π(C-C)π*(C=O)Variable

Note: This table is illustrative and based on findings from related heterocyclic compounds, not this compound. The values represent the magnitude of stabilization energies typically observed for such interactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule and the binding site of a target protein. ekb.eg The binding affinity is often estimated using a scoring function, which provides a value (e.g., in kcal/mol) that suggests the strength of the interaction. researchgate.net

While specific molecular docking studies for this compound are not detailed in the available literature, extensive research has been conducted on various derivatives of the 1,8-naphthyridine (B1210474) scaffold against several important biological targets. These studies provide a strong indication of the potential for this class of compounds to interact with various enzymes and receptors.

For example, a series of novel 2,7-dimethyl-1,8-naphthyridine (B83737) derivatives were subjected to molecular docking studies against the binding site of topoisomerase II. nih.gov One of the tested compounds demonstrated a high binding energy score, forming multiple hydrogen bonds with amino acid residues at the binding site and intercalating with the DNA segment of the topoisomerase II complex. nih.gov This suggests that the 1,8-naphthyridine core can serve as a scaffold for developing potent topoisomerase inhibitors. nih.gov

In another study, newly synthesized 1,8-naphthyridine derivatives were evaluated as potential antagonists for the A₂A adenosine (B11128) receptor. nih.gov Molecular docking simulations revealed that these compounds showed good binding efficiency towards the A₂A receptor. Specifically, derivatives with modifications at the 3rd position of the naphthyridine nucleus, such as 1-ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one, exhibited high docking scores and favorable binding energies. nih.gov

Furthermore, derivatives of benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-one have been investigated as inhibitors of the mechanistic target of rapamycin (B549165) (mTOR). ijpsonline.com Molecular docking was used to understand the binding conformations of these compounds within the mTOR active site, highlighting the crucial interactions that contribute to their biological activity. ijpsonline.com

These findings collectively underscore the versatility of the 1,8-naphthyridine scaffold in interacting with a diverse range of protein targets. The methoxy group at the 7-position and the keto group at the 4-position of this compound are likely to play significant roles in forming hydrogen bonds and other interactions within a protein's binding pocket.

Table 2: Summary of Molecular Docking Studies on 1,8-Naphthyridine Derivatives with Various Protein Targets

1,8-Naphthyridine Derivative TypeProtein TargetKey Findings
2,7-dimethyl-1,8-naphthyridinesTopoisomerase IIHigh binding energy, multiple hydrogen bonds, and DNA intercalation. nih.gov
1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-onesA₂A Adenosine ReceptorGood binding efficiency with high docking scores and favorable binding energies. nih.gov
Benzo[h] researchgate.netnih.govnaphthyridin-2(1H)-onesmTOR KinaseStable binding conformations within the active site, informing structure-activity relationships. ijpsonline.com

Note: This table summarizes findings for derivatives of 1,8-naphthyridine and not the specific compound this compound.

Mechanistic Research on 7 Methoxy 1,8 Naphthyridin 4 1h One at the Molecular Level

Investigation of Molecular Target Interactions (excluding clinical outcomes)

The interaction of 7-Methoxy-1,8-naphthyridin-4(1H)-one and its close analogs with key cellular enzymes has been a subject of detailed molecular research. These studies provide insight into the specific mechanisms of inhibition and modulation.

Derivatives of the 1,8-naphthyridin-4(1H)-one scaffold are recognized as novel bacterial type II topoisomerase inhibitors (NBTIs). These compounds target DNA gyrase, an essential bacterial enzyme that modulates DNA topology by introducing negative supercoils. mdpi.com The mechanism of inhibition is distinct from that of fluoroquinolones.

Research on a potent NBTI, which incorporates the this compound core, has provided a high-resolution crystal structure of the inhibitor bound to S. aureus DNA gyrase and a DNA segment. mdpi.com This structural data reveals that the methoxy-naphthyridine portion of the molecule intercalates asymmetrically into the DNA at the cleavage site. mdpi.com This intercalation induces a significant conformational change in the DNA. Specifically, the methoxy (B1213986) group at the 7-position displaces an adjacent thymine (B56734) base, which in turn pushes the entire DNA strand. mdpi.com This shift alters the stacking interactions between the inhibitor and the DNA base pairs and affects the hydrogen bonding of the displaced thymine. mdpi.com

The ultimate effect of this asymmetric intercalation is the stabilization of a single-stranded DNA cleavage complex. mdpi.comnih.gov This stalls the enzyme's function, preventing the re-ligation of the DNA strand and leading to an accumulation of single-strand breaks. nih.govnih.gov A key interaction stabilizing this complex is a unique, symmetrical bifurcated halogen bond formed between a halogen atom on the inhibitor and the backbone carbonyls of two symmetry-related alanine (B10760859) residues (Ala68) in the GyrA subunit of the enzyme. mdpi.comnih.gov This detailed molecular picture confirms the previously hypothetical mechanism for this class of inhibitors.

As of the current body of scientific literature, there is no available research specifically investigating the interaction of this compound or its direct derivatives with tubulin. Studies on tubulin polymerization inhibitors have focused on other chemical scaffolds, such as those containing N-(3,4,5-trimethoxyphenyl)acetamide moieties. nih.gov Therefore, the pathways by which this compound might modulate tubulin polymerization remain uncharacterized.

The 1,8-naphthyridine (B1210474) core structure has been identified as a promising scaffold for the inhibition of Sphingomyelin (B164518) Synthase 2 (SMS2). nih.govsci-hub.se SMS2 is a key enzyme in the final step of sphingomyelin biosynthesis, catalyzing the transfer of a phosphorylcholine (B1220837) headgroup from phosphatidylcholine to ceramide. nih.govsci-hub.se This enzyme is considered a therapeutic target for various metabolic diseases. nih.gov

In a study focused on developing selective SMS2 inhibitors, a series of 1,8-naphthyridin-2-one derivatives were synthesized and evaluated. nih.govsci-hub.se While the core is a 2-one isomer of the subject compound, the findings are relevant to the potential of the shared naphthyridine ring system. The research successfully identified a potent and selective SMS2 inhibitor from this class. nih.gov The transition from a 2-quinolone hit to the 1,8-naphthyridin-2-one scaffold was a key strategy to improve pharmaceutical properties like membrane permeability and solubility by adjusting the molecule's lipophilicity. nih.govsci-hub.se The inhibitory action of these compounds leads to a reduction in sphingomyelin levels. nih.govsci-hub.se

Table 2: SMS2 Inhibition by Naphthyridine Derivatives

Compound Class Target Enzyme Goal of Structural Modification Outcome of Inhibition

Modulation of Specific Biological Pathways (non-cellular response, but molecular pathway)

The interactions of this compound derivatives at the molecular level translate to the modulation of critical biological pathways.

DNA Topology and Maintenance Pathway: By inhibiting DNA gyrase, naphthyridine-based inhibitors directly interfere with the pathway of DNA supercoiling. mdpi.com This enzymatic process is crucial for managing DNA tangling and compaction, and for facilitating processes like DNA replication and transcription. mdpi.com The stabilization of the cleavage complex by the inhibitor effectively poisons the enzyme, halting the catalytic cycle and disrupting the maintenance of correct DNA topology. mdpi.com

Sphingolipid Metabolism Pathway: The inhibition of SMS2 by naphthyridine-containing compounds directly modulates the de novo synthesis pathway of sphingomyelin. nih.govsci-hub.se This pathway is integral to the production of a major component of plasma membranes. By blocking the final catalytic step, these inhibitors alter the balance of key lipid signaling molecules, including sphingomyelin and ceramide, thereby impacting the biochemical composition and properties of cell membranes. nih.govsci-hub.se

Structure-Mechanism Relationships at the Receptor/Enzyme Level

The relationship between the chemical structure of 1,8-naphthyridine derivatives and their mechanism of action is a key focus of medicinal chemistry research.

For DNA gyrase inhibition, the structure of the inhibitor is finely tuned to the topology of the enzyme-DNA binding pocket. The 7-methoxy group on the naphthyridine ring is not merely a passive substituent; it plays an active role in the mechanism. mdpi.com Its position and steric bulk are directly responsible for inducing an asymmetric distortion in the bound DNA, a crucial step for the stable single-strand cleavage complex formation. mdpi.com This demonstrates a clear structure-mechanism link where a specific substituent dictates the precise conformational changes at the active site.

Broader structure-activity relationship (SAR) studies on 1,8-naphthyridine derivatives have highlighted the importance of various substituents for biological activity. For antitumor activity, for instance, a 2'-thiazolyl group at the N-1 position and an aminopyrrolidine functionality at the C-7 position of a 1,8-naphthyridine-3-carboxylic acid core were found to be essential for potent cytotoxicity. nih.gov While these studies focus on activity rather than mechanism, they underscore that modifications at the C-7 position, where the methoxy group of the subject compound resides, are critical for determining the compound's biological profile. The nature of the substituent at this position significantly influences the interaction with the target enzyme or receptor. nih.govresearchgate.net

Analytical and Spectroscopic Characterization Methodologies for 7 Methoxy 1,8 Naphthyridin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of 7-Methoxy-1,8-naphthyridin-4(1H)-one.

In a typical ¹H NMR spectrum, the chemical shifts (δ) of the protons, their splitting patterns (multiplicity), and their integration values provide information about the electronic environment and connectivity of the protons. For this compound, specific signals are expected for the protons on the naphthyridine ring, the methoxy (B1213986) group protons, and the N-H proton. The aromatic protons would appear as doublets or multiplets in the downfield region (typically δ 6.5-9.0 ppm), with their coupling constants (J) revealing their positions relative to each other. The methoxy group would present as a sharp singlet at approximately δ 3.8-4.0 ppm. The N-H proton of the pyridinone ring is often broad and can be found at a higher chemical shift.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the carbonyl carbon (C4, typically δ > 160 ppm), the carbons of the aromatic rings, and the methoxy carbon (typically δ 55-60 ppm). The structures of newly synthesized 1,8-naphthyridine (B1210474) derivatives are routinely confirmed using both ¹H and ¹³C NMR. nih.govnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a 1,8-Naphthyridine Core (Note: Specific experimental data for this compound was not available in the searched sources. The data below is representative for related 1,8-naphthyridine structures and is for illustrative purposes. nih.govnih.govresearchgate.net)

Assignment ¹H NMR (δ, ppm, Multiplicity, J in Hz) ¹³C NMR (δ, ppm)
H-2Expected in δ 8.5-9.2 (e.g., dd, J = 4.7, 1.8 Hz)Expected in δ 145-155
H-3Expected in δ 6.5-7.5 (e.g., d, J = 7.8 Hz)Expected in δ 110-120
C-4 (C=O)-Expected in δ > 160
H-5Expected in δ 7.5-8.5 (e.g., d, J = 8.5 Hz)Expected in δ 135-145
H-6Expected in δ 6.8-7.8 (e.g., d, J = 8.5 Hz)Expected in δ 115-125
C-7-Expected in δ 160-170 (C-O)
OCH₃Expected in δ 3.8-4.0 (s)Expected in δ 55-60
NHExpected as a broad singlet (br s)-

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum provides direct evidence for key structural features.

The most prominent peaks would include a strong absorption band corresponding to the C=O (carbonyl) stretching of the pyridinone ring, typically found in the region of 1650-1690 cm⁻¹. Another key feature is the N-H stretching vibration, which appears as a broader band around 3300-3500 cm⁻¹. The C-O stretching of the methoxy group is expected in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C-H and C=C stretching vibrations would also be visible. In the characterization of related 1,8-naphthyridine derivatives, these carbonyl and N-H stretches are consistently reported as key identifiers. researchgate.netnih.gov

Table 2: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch (Methoxy)2850 - 3000Medium to Weak
C=O Stretch (Amide/Pyridinone)1650 - 1690Strong
Aromatic C=C and C=N Stretch1450 - 1620Medium to Strong
C-O-C Asymmetric Stretch (Ether)1200 - 1275Strong
C-O-C Symmetric Stretch (Ether)1000 - 1100Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and confirming its molecular formula. High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), provides a highly accurate mass measurement, typically to four decimal places. This precision allows for the unambiguous determination of the elemental composition.

For this compound (C₉H₈N₂O₂), the expected monoisotopic mass is 176.0586 g/mol . In positive ion mode ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺, with an expected m/z (mass-to-charge ratio) of 177.0664. The observation of this ion with high mass accuracy confirms the molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing further structural information based on the observed fragment ions. This is a standard technique used to confirm the structure of newly synthesized naphthyridines. nih.govnih.gov

Table 3: HRMS Data for this compound

Molecular Formula Ion Calculated m/z Found m/z
C₉H₈N₂O₂[M+H]⁺177.0664Data not available in searched sources

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Charge Transfer Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum provides insight into the electronic structure of conjugated systems. The 1,8-naphthyridine ring system is a chromophore that absorbs strongly in the UV region. The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern on the ring. For this compound, the spectrum is expected to show characteristic π→π* and n→π* transitions associated with the aromatic system and the carbonyl group. The methoxy group, being an electron-donating group, can influence the position of these absorption bands.

Table 4: Expected UV-Vis Absorption Data for this compound (Note: Specific experimental data was not available. Values are based on general knowledge of similar aromatic heterocyclic systems.)

Solvent λ_max (nm) Transition Type
Ethanol or Methanol~220-250π→π
~270-300π→π
~320-360n→π*

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition. For this compound (C₉H₈N₂O₂), this analysis is a critical final step in its characterization. nih.govresearchgate.net

Table 5: Elemental Analysis Data for this compound (C₉H₈N₂O₂)

Element Calculated (%) Found (%)
Carbon (C)61.36Data not available in searched sources
Hydrogen (H)4.58Data not available in searched sources
Nitrogen (N)15.90Data not available in searched sources

Emerging Research Applications and Future Directions for 7 Methoxy 1,8 Naphthyridin 4 1h One

Development of Advanced Chemical Probes and Sensors

The unique photophysical properties of heterocyclic compounds are increasingly being harnessed for the development of chemical probes and sensors. The 7-Methoxy-1,8-naphthyridin-4(1H)-one core, with its electron-donating methoxy (B1213986) group and the naphthyridinone system, presents an interesting framework for the design of such tools.

Fluorescent pKa Probes based on Intramolecular Charge Transfer

Fluorescent probes that can sense changes in the local environment, such as pH, are invaluable tools in chemistry and biology. Donor-acceptor type dipolar fluorophores are often used for this purpose, operating on the principle of intramolecular charge transfer (ICT). csic.es In these systems, a change in the environment's polarity or pH can alter the electronic distribution within the molecule, leading to a detectable change in its fluorescence emission. csic.es

While specific research on this compound as a fluorescent pKa probe is still emerging, its structure contains the necessary components for such an application. The methoxy group acts as an electron donor, and the pyridinone ring can act as an electron acceptor. Protonation or deprotonation of the naphthyridinone nitrogen at different pH values would significantly alter the ICT character of the molecule, likely resulting in a ratiometric or intensity-based fluorescent response. This makes the scaffold a promising candidate for the development of novel pKa probes.

Potential Probe FeatureUnderlying PrincipleAnticipated Outcome
pH Sensing Protonation/deprotonation of the naphthyridinone nitrogen alters the electron density of the acceptor part of the molecule.Shift in fluorescence emission wavelength or change in fluorescence intensity, allowing for the determination of pKa.
Intramolecular Charge Transfer (ICT) The electron-donating methoxy group and the electron-accepting pyridinone ring form a donor-acceptor pair.The molecule exhibits fluorescence that is sensitive to its electronic state.

Exploration in Materials Science for Optoelectronic or Semiconducting Applications

Naphthyridine-based compounds have begun to attract attention in the field of materials science due to their potential optoelectronic and semiconducting properties. For instance, a series of 4,8-substituted 1,5-naphthyridines have been synthesized and shown to be thermally robust materials with blue fluorescence. researchgate.net These compounds exhibit electron affinities and ionization potentials that make them suitable for use as electron-transport and hole-injecting materials in organic light-emitting diodes (OLEDs). researchgate.net

Given these findings with a related naphthyridine isomer, it is plausible that this compound and its derivatives could also exhibit interesting properties for materials science. The planar nature of the naphthyridinone core could facilitate π-π stacking, which is crucial for charge transport in organic semiconductors. The methoxy group can be used to tune the electronic properties of the material. Future research could focus on the synthesis and characterization of polymers or oligomers incorporating the this compound unit to explore their potential in applications such as organic photovoltaics and field-effect transistors.

Innovative Methodologies for Scaffold Diversification

The utility of a core scaffold like this compound is greatly enhanced by the ability to chemically modify it at various positions. The development of innovative methodologies for such scaffold diversification is a key area of research. Drawing from synthetic strategies applied to other naphthyridine systems, several approaches could be envisioned for this compound.

For example, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, could be employed to introduce a wide range of substituents at halogenated positions of the naphthyridinone ring. researchgate.net Furthermore, modifications at the N1-position and functionalization of the pyridinone ring offer additional avenues for creating a diverse library of compounds. The synthesis of novel benzo[b] nih.govnih.govnaphthyridine derivatives has demonstrated the feasibility of building complex structures from a simpler naphthyridine core. mdpi.com

Diversification StrategyPotential ReactionTarget Position(s)
C-C Bond Formation Suzuki, Stille, or Sonogashira couplingHalogenated positions on the aromatic ring
C-N Bond Formation Buchwald-Hartwig aminationHalogenated positions on the aromatic ring
N-Alkylation/Arylation Standard alkylation or arylation conditionsN1-position of the naphthyridinone ring
Ring Functionalization Electrophilic or nucleophilic aromatic substitutionVarious positions on the naphthyridinone core

Predictive Modeling for Structure-Property Relationships (SPR)

As new derivatives of this compound are synthesized, the ability to predict their properties becomes increasingly valuable. Predictive modeling for structure-property relationships (SPR) and structure-activity relationships (SAR) utilizes computational methods to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. nih.gov

For this compound, SPR models could be developed to predict properties such as solubility, melting point, and photophysical characteristics. For instance, machine learning algorithms have been used to predict the standard molar enthalpy of formation for related compounds like 7-methoxy-4-methylcoumarin. nih.gov Similarly, SAR models, which are widely used in drug discovery, could predict the biological activity of new derivatives against a particular target. researchgate.net Such in silico studies can guide the design of new molecules with desired properties, saving significant time and resources in the laboratory. nih.gov

Expanding the Scope of Naphthyridinone Core in Chemical Biology Research

The 1,8-naphthyridinone core is a "privileged structure" in medicinal chemistry, meaning it is a scaffold that can bind to multiple biological targets with high affinity. nih.gov This makes it an excellent starting point for the development of chemical probes and tool compounds for chemical biology research. Chemical biology aims to use chemical tools to study and manipulate biological systems.

Derivatives of this compound could be designed as:

Affinity-based probes: By attaching a reactive group or a reporter tag, these molecules could be used to identify the protein targets of bioactive naphthyridinone compounds.

Inhibitors of specific enzymes: The naphthyridinone scaffold is present in a number of enzyme inhibitors. researchgate.net By systematically modifying the this compound core, new and selective inhibitors could be developed to study the function of specific enzymes in cellular pathways.

Fluorescent ligands for cellular imaging: By incorporating or modifying the fluorophoric properties of the naphthyridinone core, it may be possible to develop ligands that can visualize specific receptors or organelles within living cells.

The versatility of the naphthyridinone scaffold suggests that this compound is a valuable building block for the creation of a wide array of tools to expand our understanding of complex biological processes.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic methodologies for preparing 7-Methoxy-1,8-naphthyridin-4(1H)-one and its derivatives?

  • Answer : Two primary approaches are documented:

  • Traditional Reflux Synthesis : Reacting chalcone derivatives with phenylhydrazine in acetic acid under reflux (8–10 hours), followed by neutralization and crystallization. This method yields derivatives like 4d (63%) and 4g (78%) with confirmed structures via IR, NMR, and elemental analysis .
  • Sonochemical Synthesis : Ultrasonic irradiation accelerates reactions, reducing time and improving yields. For example, derivatives like 2c and 2d were synthesized using POCl3 in DMF under controlled heating, achieving high purity and structural confirmation via spectroscopic methods .
    • Key Considerations : Traditional methods prioritize scalability, while sonochemical routes enhance reaction efficiency and reduce energy consumption.

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

  • Answer : A combination of analytical techniques is critical:

  • Spectroscopy : IR identifies functional groups (e.g., OH at 3210 cm⁻¹, C=N at 1560 cm⁻¹). ¹H NMR resolves substituent positions (e.g., δH 2.58 ppm for CH3 in 4f) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 474 for 4f) .
  • Elemental Analysis : Confirms stoichiometric ratios (e.g., C: 75.46% vs. theoretical 75.93% for 4f) .
    • Best Practice : Cross-validate results with X-ray crystallography when possible, as demonstrated for related naphthyridine hydrates .

Q. What intermediates are critical in the synthesis of this compound-based compounds?

  • Answer : The aldehyde intermediate 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde (2) is pivotal. Generated via Vilsmeier–Haack formylation, it serves as a precursor for Schiff bases and pyrimidine derivatives (e.g., compound 7, synthesized with p-aminoacetophenone in 84% yield) .

Advanced Research Questions

Q. How do substituent variations influence the bioactivity of this compound derivatives?

  • Answer : Substituents at the 3- and 7-positions significantly modulate cytotoxicity. For example:

  • Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 4g) exhibit enhanced activity against MCF7 cells (78% yield, m.p. >300°C) compared to methyl or fluoro analogs .
  • Heterocyclic Moieties : Thiophene-containing derivatives (e.g., 10a) show improved solubility and interaction with cellular targets due to sulfur’s polarizability .
    • Methodological Insight : Use computational docking to predict binding affinities before synthesizing derivatives.

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar derivatives?

  • Answer : Address discrepancies through:

  • Dose-Response Studies : Validate IC50 values across multiple cell lines to rule out cell-specific effects.
  • Metabolic Stability Assays : Test derivatives in hepatocyte models to identify rapid degradation (e.g., fluoro-substituted 4f may degrade faster than nitro analogs) .
  • Structural Reanalysis : Re-examine NMR and XRD data to confirm regioisomer assignments, as mislabeling can skew activity interpretations .

Q. What strategies optimize the synthetic route for this compound derivatives in large-scale production?

  • Answer :

  • Solvent Optimization : Replace acetic acid with ethanol in reflux steps to reduce corrosion and improve safety .
  • Catalyst Screening : Explore Pd/C or Raney Ni for hydrogenation steps, as seen in related tetrahydro-naphthyridine syntheses .
  • Process Monitoring : Use TLC to track reaction progress and minimize byproducts (e.g., in nicotinonitrile derivative 10b synthesis) .

Q. What mechanistic insights guide the design of this compound-based enzyme inhibitors?

  • Answer : Target engagement often involves:

  • Hydrogen Bonding : The 4-oxo group interacts with catalytic residues (e.g., in kinase binding pockets).
  • Aromatic Stacking : Phenyl substituents enhance affinity for hydrophobic domains .
    • Experimental Validation : Perform kinase inhibition assays and correlate results with molecular dynamics simulations .

Q. How can regioselectivity challenges in substitution reactions of this compound be addressed?

  • Answer :

  • Directing Groups : Use morpholine or diethylamine moieties (e.g., 2c, 2d) to steer electrophilic substitution to the 3-position .
  • Microwave Assistance : Enhances regioselectivity in nitration or halogenation by controlling reaction kinetics .
  • Post-Reaction Analysis : ¹³C NMR and NOESY confirm substitution patterns, as demonstrated in bromo-derivative syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.